1,2,3-Benzotriazin-4(3H)-one, 6-bromo-
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Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, is a unique chemical compound characterized by its benzotriazinone core structure with a bromine substituent at the 6th position
Mechanism of Action
Mode of Action
The mode of action of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- involves a region-selective visible-light-mediated denitrogenative olefin insertion . This process leads to the formation of 3-substituted imidazoindolones . The reaction is facilitated by light catalysis and subsequent nitrogen-mediated hydrogen atom transfer .
Biochemical Pathways
The compound’s ability to form 3-substituted imidazoindolones suggests it may influence pathways involving these structures .
Result of Action
The compound’s ability to form 3-substituted imidazoindolones suggests it may have potential biological activity .
Action Environment
The compound’s synthesis involves a light-catalyzed reaction, suggesting that light exposure may play a role in its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, typically involves the bromination of 1,2,3-Benzotriazin-4(3H)-one. A common method includes the reaction of 1,2,3-Benzotriazin-4(3H)-one with bromine in the presence of a suitable catalyst under controlled conditions. The reaction parameters, such as temperature and solvent choice, are crucial to achieving high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, requires optimization of the synthetic route to ensure cost-effectiveness and scalability. Large-scale bromination often involves automated systems to precisely control reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced with other functional groups under suitable conditions, leading to a wide range of derivatives.
Oxidation and Reduction: Depending on the reagents and conditions, this compound can either be oxidized to higher oxidation states or reduced to yield different functionalized products.
Coupling Reactions: The bromine substituent allows for cross-coupling reactions, facilitating the synthesis of complex molecules.
Common Reagents and Conditions
Nucleophiles: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Major Products
The products formed depend on the specific reaction conditions and reagents used. Substituted derivatives, oxidized or reduced forms, and coupled products are common outcomes.
Scientific Research Applications
Chemistry
In chemistry, 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, is used as a building block for synthesizing various complex molecules, particularly in organic synthesis and medicinal chemistry. Its reactivity allows for the creation of diverse compounds for research and development.
Biology
In biological research, this compound is studied for its potential biological activity. Derivatives of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, have shown promise as enzyme inhibitors, and antimicrobial agents, and in other therapeutic applications.
Medicine
In medicine, its derivatives are explored for potential use as drug candidates. The unique structure and reactivity of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, make it a valuable scaffold in drug discovery and development.
Industry
Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, include:
1,2,3-Benzotriazin-4(3H)-one
1,2,3-Benzotriazin-4(3H)-one, 6-chloro-
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-
Highlighting Uniqueness
Compared to its analogs, 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, is unique due to its bromine substituent, which significantly influences its reactivity and potential applications. The bromine atom provides distinct chemical properties, such as increased reactivity in substitution and coupling reactions, making this compound a valuable tool in synthetic and medicinal chemistry.
This compound's uniqueness lies in its balance between stability and reactivity, making it versatile for various scientific and industrial applications.
Properties
IUPAC Name |
6-bromo-3H-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFSZWNWPTKSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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